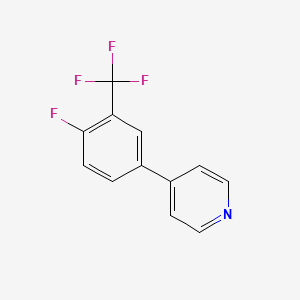

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-2-1-9(7-10(11)12(14,15)16)8-3-5-17-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUVCJKXMFSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619861 | |

| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388118-59-0 | |

| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

A widely used method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated pyridine derivative and an arylboronic acid bearing the 4-fluoro-3-(trifluoromethyl)phenyl group.

- React 2-bromo-3-(trifluoromethyl)pyridine (10 mmol) with 4-fluoro-3-(trifluoromethyl)phenylboronic acid (15 mmol) in the presence of Pd(OAc)₂ (0.5 mol%) and potassium phosphate heptahydrate (K₃PO₄·7H₂O, 20 mmol) in ethylene glycol solvent at 80 °C.

- After reaction completion, the mixture is extracted with diethyl ether, dried, and purified by flash chromatography to yield the coupled product.

This method provides a robust route to 6-chloro-2-aryl-3-(trifluoromethyl)pyridines, which can be further functionalized.

Amide Coupling and Isocyanate Reactions

Carbamoyl Amino Derivative Formation

A key intermediate in the synthesis of related compounds involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with amino-substituted pyridine derivatives to form carbamoyl amino linkages.

- Dissolve 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine in tetrahydrofuran or dichloromethane.

- Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.

- Stir for several hours to complete the reaction.

- Acidify with hydrochloric acid to precipitate the product as a hydrochloride salt.

- Filter, wash, and dry to obtain the crystalline product.

This method is exemplified in patent literature describing the preparation of intermediates for sorafenib analogs and related compounds.

Hydrogenation and N-Alkylation Routes

A practical synthesis route involves:

- Starting from 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine.

- This intermediate is obtained by N-alkylation of 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyridine.

- Hydrogenation of this intermediate yields the target compound.

This approach highlights the use of imidazole intermediates and subsequent functional group transformations to access the desired pyridine derivative.

Photoredox-Mediated Coupling

Recent advances include photoredox catalysis for the synthesis of fluoropyridines:

- A method involves coupling two ketone components under photoredox conditions in DMF solvent at elevated temperatures (120 °C).

- Ammonium acetate is used as a nitrogen source, facilitating pyridine ring formation via ammonia attack on carbonyl groups, followed by elimination and dehydrofluorination.

- This one-pot protocol yields fluoropyridines in high yield (up to 90% isolated yield).

| Entry | Reagents (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AcONH₄ (1.3), K₂CO₃ (2.5) | MeCN | 80 | 2 | <5 |

| 2 | AcONH₄ (2.5), K₂CO₃ (4) | DMF | 80 | 2 | 55 |

| 3 | AcONH₄ (6) | DMF | 120 | 3 | 98 (90 b) |

| 4 | HMDS (3.5), K₂CO₃ (2.5) | MeCN | 80 | 2 | <5 |

| 5 | HMDS (3.5), K₂CO₃ (2.5) | DMF | 140 | 2 | 71 |

| 6 | HMDS (3.5) | DMF | 140 | 1 | <5 |

Note: AcONH₄ = ammonium acetate; HMDS = hexamethyldisilazane.

Summary Table of Preparation Methods

Research Findings and Notes

- The Suzuki coupling method is well-established for constructing the aryl-pyridine bond with high efficiency and purity.

- The isocyanate coupling route allows for the introduction of carbamoyl linkages, useful for further derivatization.

- Hydrogenation routes provide access to complex intermediates that can be converted to the target compound.

- Photoredox catalysis offers a modern, mild alternative with potential for green chemistry applications.

- Crystallization and salt formation (e.g., hydrochloride salts) are critical for isolating pure compounds and controlling polymorphism.

Analyse Chemischer Reaktionen

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents include sodium nitrite, hydrofluoric acid, and other fluorinating agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry, biology, and material science. This article explores its various applications, supported by case studies and comprehensive data.

Medicinal Chemistry

This compound has shown promising results in medicinal chemistry, particularly in anticancer and antimicrobial research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 15.0 | Apoptosis induction |

The mechanism involves the induction of apoptosis through the activation of caspase pathways, making it a potential candidate for cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest broad-spectrum antimicrobial activity, indicating potential applications in developing new antibiotics.

Biological Research

The unique structural features of this compound make it valuable for studying biological systems. Its fluorinated nature allows it to interact strongly with biomolecules, influencing their activity and function. This interaction can be exploited for drug development and understanding molecular mechanisms.

Material Science

In the field of material science, this compound serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties can be utilized in producing specialty chemicals and materials with specific characteristics.

Anticancer Study

A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer types. The results indicated a significant reduction in tumor growth in xenograft models, correlating with increased markers of apoptosis.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties against resistant bacterial strains. The findings suggested that this compound could serve as a lead structure for developing new antibiotics, particularly against strains resistant to current treatments.

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into aromatic systems has been shown to enhance biological activity. SAR studies indicate that modifications to the phenyl ring can impact potency and selectivity:

- Compounds with electron-withdrawing groups demonstrate increased activity compared to non-fluorinated counterparts.

This relationship underscores the importance of structural modifications in optimizing the biological efficacy of fluorinated compounds.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound can form strong interactions with various biomolecules, influencing their activity and function. This makes the compound a valuable tool in the study of molecular mechanisms and the development of new drugs .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Physicochemical Properties

The compound’s key structural motifs include:

- Pyridine ring : Facilitates hydrogen bonding and π-π interactions.

- Fluorophenyl group : Enhances lipophilicity and metabolic stability.

- Trifluoromethyl group : A strong electron-withdrawing group that increases chemical stability and influences electronic distribution.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-withdrawing substituents : The trifluoromethyl group in the target compound increases lipophilicity compared to hydroxyl or carboxy groups in ’s derivative .

- Solubility : Pyridine linkers (e.g., in ) improve aqueous solubility, whereas bulky trifluoromethyl groups may reduce it .

- Melting points : Chloro- and nitro-substituted analogs (e.g., ) exhibit higher melting points (268–287°C) due to stronger intermolecular interactions .

Biologische Aktivität

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a fluorophenyl moiety. Its chemical formula is C12H8F4N, and it possesses notable lipophilicity due to the trifluoromethyl group, which enhances its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 15.0 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. A study reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cell, it may interact with proteins involved in cell signaling pathways, leading to altered gene expression and subsequent biological effects.

Case Studies

- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer types. The results indicated that it significantly reduced tumor growth in xenograft models, correlating with increased apoptosis markers.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings suggested that this compound could serve as a lead structure for developing new antibiotics.

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into aromatic systems has been shown to enhance biological activity. In SAR studies, modifications to the phenyl ring were assessed for their impact on potency and selectivity. Compounds with electron-withdrawing groups demonstrated increased activity compared to their non-fluorinated counterparts.

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for preparing 4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine, and how do reaction conditions influence yield? A: A widely used method involves coupling fluorinated aniline derivatives with pyridine precursors. For example, in a patent (), 4-(trifluoromethyl)aniline was substituted for 4-fluoro-3-(prop-1-yn-1-yl)aniline in a carboxamide synthesis, yielding 307.0 [M+1]+. Reaction optimization includes controlling temperature (e.g., 25°C for HCl deprotection in ) and solvent selection (e.g., DCM for intermediates). Purification often employs column chromatography or crystallization, with yields ranging from 49% to 90% depending on substituent steric effects and fluorine reactivity .

Advanced: Fluorine-Induced Challenges in NMR Characterization

Q: How do fluorine substituents complicate NMR interpretation, and what strategies resolve split peaks or signal broadening? A: Fluorine's strong magnetic anisotropy causes splitting in and NMR signals. For instance, in , the NMR of 2-(4-fluoro-3-(trifluoromethyl)phenyl)imidazopyridine shows complex splitting patterns (e.g., δ 8.44–8.38 ppm). To mitigate this, researchers use deuterated solvents (e.g., methanol-d) and high-field instruments (≥300 MHz). -NMR or 2D correlation spectroscopy (COSY) can further clarify coupling interactions .

Basic Biological Activity Screening

Q: What in vitro/in vivo models are suitable for evaluating the antimalarial activity of fluorinated pyridine derivatives? A: highlights the Plasmodium falciparum NSG mouse model for testing hemozoin formation inhibitors. In vitro assays include β-hematin inhibition studies, while in vivo efficacy is assessed via parasitemia reduction. Compound 30 (from ) showed LC/MS-confirmed purity (m/z = 463.2 [M+H]) and 49% yield, validated by dose-response curves and survival rates in mice .

Advanced: Fluorine's Role in OLED Material Design

Q: How does the 4-(trifluoromethyl)phenyl group modulate the HOMO-LUMO gap in Ir(III) complexes for greenish-blue OLEDs? A: In , the electron-withdrawing trifluoromethyl group stabilizes the LUMO, narrowing the HOMO-LUMO gap and blue-shifting emission. Ancillary ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz) further enhance triplet energy levels (≥2.8 eV), achieving external quantum efficiencies (EQEs) up to 33.5%. Computational modeling (DFT) and cyclic voltammetry are used to correlate substituent effects with device performance .

Basic Crystallography Challenges

Q: What crystallographic techniques are employed to resolve fluorine-rich structures, and how does fluorine impact packing? A: Single-crystal X-ray diffraction (SC-XRD) at 296 K (e.g., ) is standard. Fluorine's electronegativity disrupts hydrogen bonding, leading to van der Waals-dominated packing. For example, in , the title compound (2-fluoro-5-(4-fluorophenyl)pyridine) showed a planar geometry (mean C–C bond length = 0.004 Å) with R factor = 0.068. Low-temperature data collection (100 K) reduces thermal motion artifacts .

Advanced: SAR of Trifluoromethyl in Target Binding

Q: How does the trifluoromethyl group enhance binding affinity in enzyme inhibitors? A: In , the 3-(trifluoromethyl)phenyl moiety in imidazopyridines increases hydrophobic interactions with Plasmodium falciparum hemozoin. Molecular docking studies suggest CF-induced π-π stacking and dipole-dipole interactions with heme. Comparative SAR using analogs (e.g., 4-cyano or 4-nitro derivatives) shows a 10-fold potency drop, highlighting CF's critical role .

Basic Intellectual Property Strategies

Q: What patent considerations arise when developing novel fluorinated pyridine compounds? A: Patents () emphasize protecting synthesis routes and substituent combinations. For example, substituting 4-(trifluoromethyl)aniline (Example 84 in ) was patented for carboxamide derivatives. Claims often cover broad Markush structures, with priority given to fluorine positioning and bioactivity data .

Advanced: Mechanistic Studies of Hemozoin Inhibition

Q: What experimental methods confirm the mode of action of fluorinated pyridines as hemozoin inhibitors? A: combines in vitro β-hematin assays with TEM imaging to visualize disrupted heme crystallization. Kinetic studies (e.g., IC determination) and X-ray absorption spectroscopy (XAS) validate direct interaction with heme Fe(III). In vivo pharmacokinetics (e.g., t) are monitored via LC/MS to correlate efficacy with drug exposure .

Interdisciplinary Approaches

Q: How can synthetic chemistry and computational modeling synergize to optimize fluorinated pyridine derivatives? A: Density functional theory (DFT) predicts electronic effects (e.g., CF-induced charge redistribution), guiding synthesis of analogs with tuned HOMO-LUMO gaps ( ). Molecular dynamics (MD) simulations in model ligand-enzyme binding, reducing experimental trial cycles. Iterative feedback between computational and NMR/XRD data refines substituent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.